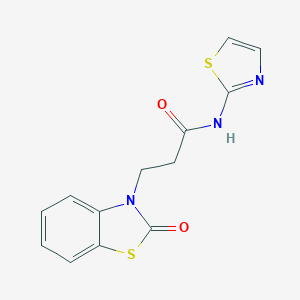
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both benzothiazole and thiazole moieties, making it a versatile compound for research purposes.
Mécanisme D'action
The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has also been suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. Further research is needed to fully understand the mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
Effets Biochimiques Et Physiologiques
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the biochemical and physiological effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its versatility. Its unique structure allows for potential applications in various fields of research. Additionally, the synthesis method for 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has been reported to have a high yield and purity, making it a suitable method for the synthesis of this compound.
One of the limitations of using 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound. Additionally, its potential toxicity and side effects need to be investigated before it can be used in clinical trials.
Orientations Futures
There are various future directions for the research of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, its potential use as an antimicrobial agent and its mechanism of action need to be further investigated. Further research is also needed to fully understand the biochemical and physiological effects of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide. Finally, its potential use as a therapeutic agent for cancer treatment needs to be investigated in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide involves the reaction of 2-aminobenzothiazole and 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, and the product is obtained after purification through column chromatography. This method has been reported to have a high yield and purity, making it a suitable method for the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide.
Applications De Recherche Scientifique
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has potential applications in various fields of research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. Due to its unique structure, 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide has the potential to be used in various other research applications.
Propriétés
Nom du produit |
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)propanamide |
|---|---|
Formule moléculaire |
C13H11N3O2S2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(15-12-14-6-8-19-12)5-7-16-9-3-1-2-4-10(9)20-13(16)18/h1-4,6,8H,5,7H2,(H,14,15,17) |
Clé InChI |
DSAHEVJSFSFNKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC=CS3 |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



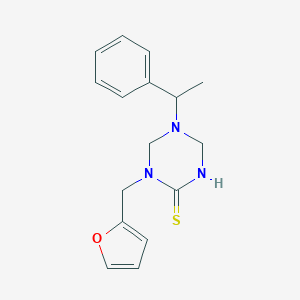
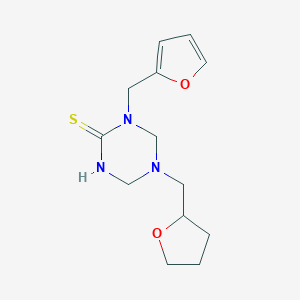
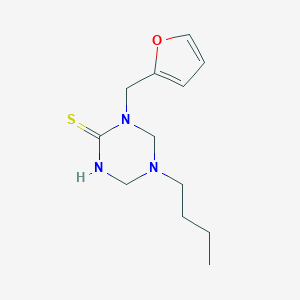
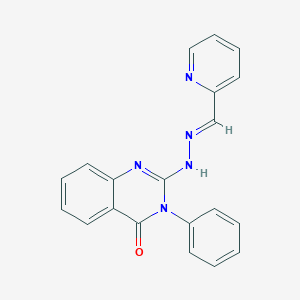
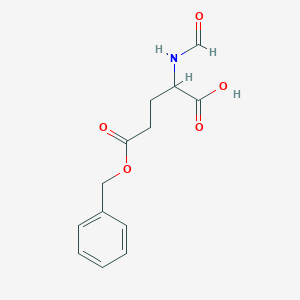
![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)

